molecular formula C17H30N2O4 B5901564 ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate

ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate

Numéro de catalogue B5901564
Poids moléculaire: 326.4 g/mol
Clé InChI: KPSACZUCMVFFAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate, also known as CP94, is a synthetic compound that belongs to the family of cyclic urea-based antagonists of the α1-adrenoceptor. It was first synthesized in the early 1990s and has been extensively studied for its potential pharmacological applications.

Mécanisme D'action

Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate exerts its pharmacological effects by binding to the α1-adrenoceptor and blocking the action of norepinephrine, a neurotransmitter that activates the receptor. By blocking the receptor, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate reduces the vasoconstrictor effects of norepinephrine, leading to vasodilation and a decrease in blood pressure. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate also reduces the contraction of smooth muscles in the bladder and prostate, which can alleviate the symptoms of urinary incontinence and benign prostatic hyperplasia.
Biochemical and Physiological Effects
ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has a high affinity for the α1-adrenoceptor and is a potent antagonist of the receptor. In vivo studies have shown that ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate can reduce blood pressure in hypertensive rats and dogs, and can alleviate the symptoms of urinary incontinence and benign prostatic hyperplasia in animal models. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has also been shown to have a low toxicity profile, which makes it a potential candidate for clinical use.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate also has a high affinity for the α1-adrenoceptor, which makes it a potent antagonist of the receptor. However, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has some limitations for lab experiments. It is a cyclic urea-based compound, which can make it difficult to modify for structure-activity relationship studies. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate also has a relatively short half-life, which can make it difficult to study its pharmacokinetics in vivo.

Orientations Futures

There are several future directions for the study of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate. One potential direction is the development of more potent and selective α1-adrenoceptor antagonists based on the structure of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate in vivo, which could provide valuable information for the development of clinical applications. Additionally, the potential therapeutic applications of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate in other disorders, such as Raynaud's phenomenon and erectile dysfunction, could be explored. Overall, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has significant potential as a pharmacological tool and a therapeutic agent, and further research is needed to fully understand its mechanisms of action and potential applications.

Méthodes De Synthèse

The synthesis of ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate involves the reaction of ethyl 3-aminohexanoate with cyclopentanone in the presence of a base to form ethyl 3-(cyclopentylamino)hex-4-enoate. This intermediate is then reacted with di-tert-butyl dicarbonate to form the protected intermediate, which is subsequently reacted with the amine of N-Boc-4-aminobutyric acid to form the final product, ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate.

Applications De Recherche Scientifique

Ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the α1-adrenoceptor, which is involved in the regulation of various physiological processes, including vascular tone, smooth muscle contraction, and neurotransmitter release. ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate has been found to be a potent antagonist of the α1-adrenoceptor, which makes it a potential candidate for the treatment of various disorders, such as hypertension, urinary incontinence, and benign prostatic hyperplasia.

Propriétés

IUPAC Name

ethyl 3-[[4-(cyclopentylamino)-4-oxobutanoyl]amino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-3-7-14(12-17(22)23-4-2)19-16(21)11-10-15(20)18-13-8-5-6-9-13/h13-14H,3-12H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSACZUCMVFFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)NC(=O)CCC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.